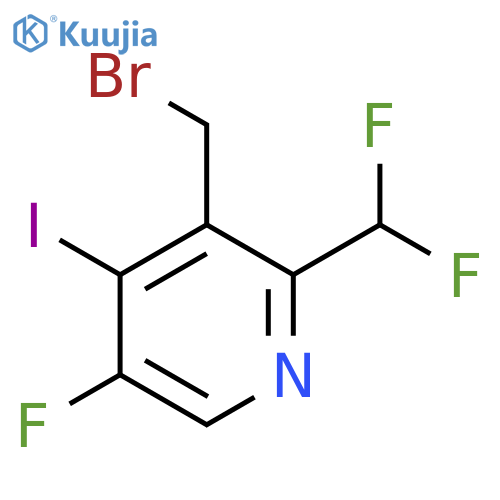

Cas no 1805434-75-6 (3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine)

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine

-

- インチ: 1S/C7H4BrF3IN/c8-1-3-5(12)4(9)2-13-6(3)7(10)11/h2,7H,1H2

- InChIKey: YGFZCIFGUYVBFL-UHFFFAOYSA-N

- SMILES: IC1C(=CN=C(C(F)F)C=1CBr)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- XLogP3: 2.8

- トポロジー分子極性表面積: 12.9

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035781-1g |

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine |

1805434-75-6 | 95% | 1g |

$2,981.85 | 2022-04-01 | |

| Alichem | A029035781-250mg |

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine |

1805434-75-6 | 95% | 250mg |

$999.60 | 2022-04-01 | |

| Alichem | A029035781-500mg |

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine |

1805434-75-6 | 95% | 500mg |

$1,634.45 | 2022-04-01 |

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridineに関する追加情報

Introduction to 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine (CAS No. 1805434-75-6)

3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine, identified by its CAS number 1805434-75-6, is a highly versatile and significant compound in the field of pharmaceutical and agrochemical research. This pyridine derivative features a unique structural arrangement that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple reactive sites, including a bromomethyl group, a difluoromethyl group, a fluoro substituent, and an iodo atom, provides extensive opportunities for further functionalization and derivatization, making it a cornerstone in medicinal chemistry.

The compound's structure is particularly intriguing due to the combination of these functional groups, which can be strategically employed to develop novel therapeutic agents. The bromomethyl moiety, for instance, is well-known for its reactivity in nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores. Meanwhile, the difluoromethyl group is often incorporated into drug molecules to enhance metabolic stability and binding affinity. The fluoro and iodo substituents further contribute to the compound's utility by providing additional sites for chemical manipulation and by influencing electronic properties.

In recent years, 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine has garnered considerable attention in academic and industrial research. Its applications span across multiple areas, including the development of kinase inhibitors, antiviral agents, and anticancer drugs. One notable area of research involves its use as a building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are crucial in many biological pathways and are often implicated in diseases such as cancer and inflammation.

A groundbreaking study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in designing novel inhibitors of Janus kinases (JAKs). JAKs are involved in signal transduction pathways that regulate various physiological processes, including immune responses. By leveraging the reactivity of the bromomethyl, difluoromethyl, fluoro, and iodo groups, researchers were able to develop highly specific JAK inhibitors with improved pharmacokinetic properties. This work highlights the compound's potential as a key intermediate in drug discovery efforts.

The compound's versatility is further exemplified by its application in antiviral research. Recent advancements in virology have underscored the importance of fluorinated pyridines in developing effective antiviral agents. A study published in Antiviral Research showcased the use of 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine in synthesizing novel inhibitors of viral proteases. These proteases are essential for viral replication and are considered attractive targets for antiviral drug development. The strategic incorporation of fluorine atoms into these inhibitors enhanced their potency and resistance to metabolic degradation.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The development of novel pesticides often relies on the synthesis of complex organic molecules that can interact selectively with biological targets in pests. The unique structural features of 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine, particularly its ability to undergo diverse chemical transformations, makes it an ideal candidate for designing next-generation agrochemicals.

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions, alkylation processes, and fluorination techniques. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific functional groups with high efficiency.

The growing interest in fluorinated compounds has driven significant advancements in synthetic methodologies over recent years. Fluorine chemistry has become an integral part of modern drug discovery, with fluorinated pyridines playing a pivotal role due to their ability to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. The presence of multiple fluorine atoms in 3-(Bromomethyl)-2-(difluoromethyl)-5- The future prospects for 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine are vast and exciting. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical biology and drug discovery. Its unique combination of functional groups continues to inspire innovative approaches to developing therapeutic agents that address unmet medical needs. In conclusion, 3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine (CAS No. 1805434-75-6) is a remarkable compound with far-reaching implications in pharmaceuticals and agrochemicals. Its structural versatility allows for diverse applications across multiple therapeutic areas, making it an indispensable tool for researchers striving to develop novel bioactive molecules.

1805434-75-6 (3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine) Related Products

- 618389-64-3(methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate)

- 1803588-27-3((5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride)

- 108511-97-3(1,2-oxazol-4-amine)

- 1804404-77-0(Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)

- 2418708-18-4(tert-butyl N-{3-(fluorosulfonyl)oxy-2-methyl-5-(piperazin-1-yl)methylphenyl}carbamate)

- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)

- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)

- 1214343-97-1(4-Methyl-2-(pyridin-4-yl)pyridin-3-amine)

- 881444-18-4(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 1339196-01-8(1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane)